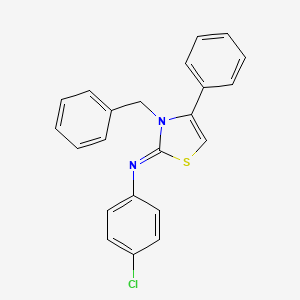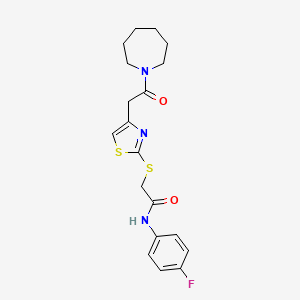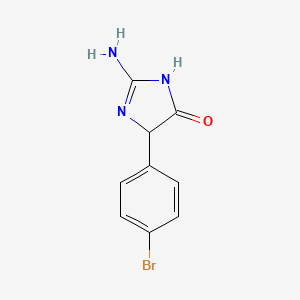
4,4-Difluoro-1-(2-methoxyphenyl)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4,4-Difluoro-1-(2-methoxyphenyl)cyclohexanamine” is a chemical compound with the molecular formula C13H17F2NO . It is used in various chemical reactions and has specific physical and chemical properties .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula, C13H17F2NO . The exact structure would require more specific information such as bond lengths and angles, which are not available in the current data.Scientific Research Applications
Analytical Characterization and Biological Matrix Analysis : De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines, including 4,4-Difluoro-1-(2-methoxyphenyl)cyclohexanamine, through various analytical techniques. They developed and validated a method for the qualitative and quantitative analysis of these substances in biological fluids using liquid chromatography and mass spectrometry, highlighting the compound's potential for research in analytical toxicology (De Paoli et al., 2013).
Affinity for Glutamate NMDA Receptor : Roth et al. (2013) investigated the pharmacological profiles of novel ketamine and phencyclidine analogues, including this compound. Their findings suggest that the compound is a high-affinity ligand for the glutamate NMDA receptor, an important target in neuroscience research (Roth et al., 2013).
Molecular Structure and Optical Properties Analysis : Mary et al. (2014) conducted a study on a structurally similar compound, Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, prepared from a cyclohexenone derivative. They performed structural analysis using X-ray diffraction and investigated the molecule's stability, charge delocalization, and nonlinear optical properties, which could be relevant to the research of this compound (Mary et al., 2014).
PET Imaging Research : Choi et al. (2015) researched a compound with a similar structure, used in PET imaging for the quantification of 5-HT1A receptors in human subjects. Their study provides insights into the potential use of structurally related compounds in neuroimaging and receptor studies (Choi et al., 2015).
Synthesis and Structural Characterization : Li et al. (2017) synthesized and characterized a compound structurally similar to this compound. Their research focused on crystal structure analysis, which could provide valuable information for the synthesis and structural study of this compound (Li et al., 2017).
properties
IUPAC Name |
4,4-difluoro-1-(2-methoxyphenyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c1-17-11-5-3-2-4-10(11)12(16)6-8-13(14,15)9-7-12/h2-5H,6-9,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBPDDWXCNOIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCC(CC2)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2634540.png)

![2-amino-1-(3,4,5-trimethoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B2634543.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2634546.png)



![2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carbonitrile](/img/structure/B2634554.png)
![N-[2-Amino-1-(2-fluorophenyl)-2-oxoethyl]but-2-ynamide](/img/structure/B2634555.png)


![3-amino-N-(4-phenoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2634561.png)
methanone](/img/structure/B2634562.png)